molecular formula C12H16ClNO3 B2540155 tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate CAS No. 2248323-60-4

tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate

Cat. No.: B2540155
CAS No.: 2248323-60-4
M. Wt: 257.71
InChI Key: PUBMAYQQXPPSGK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate (CAS 2248323-60-4) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 , features both a reactive aromatic amine and a phenoxyacetate ester group. The aromatic amine moiety is a common synthon for constructing more complex molecules, often serving as a point for further functionalization through amide bond formation or diazonium chemistry . The tert-butyl ester group offers synthetic utility as a protecting group for carboxylic acids, which can be readily deprotected under acidic conditions to generate the corresponding acetic acid derivative. Compounds with similar phenoxyacetate structures are frequently explored in the development of agrochemicals, such as herbicides , and pharmaceutical candidates. Researchers utilize this scaffold in the synthesis of novel macrocyclic compounds investigated as potential kinase inhibitors for therapeutic applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For laboratory use only.

Properties

IUPAC Name

tert-butyl 2-(4-amino-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBMAYQQXPPSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate typically involves the reaction of 4-amino-2-chlorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Derivatives with different substituents on the aromatic ring.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of different functional groups on biological activity. It may serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups can influence the compound’s binding affinity and specificity towards its targets. The ester group may also play a role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate - C₁₂H₁₆ClNO₃ ~269.7 (calc.) 4-amino-2-chloro, tert-butyl Likely high polarity due to NH₂ and Cl
tert-Butyl 2-(4-aminophenoxy)acetate 167843-57-4 C₁₂H₁₇NO₃ 223.27 4-amino, tert-butyl Lower reactivity (no Cl)
tert-Butyl 2-(4-nitrophenoxy)acetate - C₁₂H₁₅NO₅ 253.25 4-nitro, tert-butyl Nitro group as synthetic precursor
tert-Butyl 2-(4-aminophenyl)acetate 174579-31-8 C₁₂H₁₇NO₂ 207.27 4-amino, tert-butyl (non-phenoxy) High GI absorption, BBB permeability

Key Observations :

  • The nitro derivative (tert-Butyl 2-(4-nitrophenoxy)acetate) serves as a precursor for synthesizing amino analogs via reduction, a common strategy in pharmaceutical chemistry .
  • tert-Butyl 2-(4-aminophenyl)acetate lacks the phenoxy linkage, resulting in reduced steric hindrance and altered pharmacokinetics (e.g., enhanced BBB penetration) .

Biological Activity

tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate is a compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, and a chloro group attached to a phenoxyacetate structure. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-amino-2-chlorophenol with tert-butyl bromoacetate. The reaction conditions generally include:

  • Reagents : Potassium carbonate as a base.
  • Solvent : Dimethylformamide (DMF).
  • Temperature : Elevated temperatures to facilitate the formation of the ester bond.

This method can be scaled for industrial production using continuous flow reactors to optimize yield and purity, followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Interactions : The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate enzyme or receptor activities.
  • Pharmacokinetics : The ester group influences absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing the compound's bioavailability.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could target specific enzymes or receptors involved in cancer progression. For instance, compounds with similar structures have shown activity against MCF-7 breast cancer cells .
  • Anti-inflammatory Effects : Its structural components indicate potential applications in developing anti-inflammatory drugs.

Case Studies

  • Anticancer Activity : A study evaluating the effects of related compounds on MCF-7 cells demonstrated significant inhibition of cell proliferation, suggesting that modifications to the phenoxyacetate structure could enhance anticancer efficacy. The IC50 values for certain derivatives were reported as low as 1.45 µg/mL .
    CompoundIC50 (µg/mL)
    tert-Butyl derivative< 31.25
    Ethyl derivative> 50
  • Enzyme Inhibition : Research on similar compounds has shown that they can act as inhibitors for branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The inhibition of these enzymes could provide a therapeutic avenue for cancer treatment .

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